molecular formula C6H11I B14188063 2-Iodo-3-methylpent-2-ene CAS No. 921224-26-2

2-Iodo-3-methylpent-2-ene

Cat. No.: B14188063
CAS No.: 921224-26-2
M. Wt: 210.06 g/mol
InChI Key: RZMRADNWRMHMKJ-UHFFFAOYSA-N
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Description

2-Iodo-3-methylpent-2-ene is an organic compound with the molecular formula C₆H₁₁I It is a halogenated alkene, characterized by the presence of an iodine atom attached to the second carbon of a pentene chain, which also has a methyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-3-methylpent-2-ene can be synthesized through several methods. One common approach involves the hydroiodination of 3-methylpent-2-yne. This reaction typically requires the use of hydroiodic acid (HI) as the iodine source and proceeds under mild conditions. The reaction can be represented as follows:

CH3C(CH3)=CHCH2CH3+HICH3C(CH3)=CHCH2CH2I\text{CH}_3\text{C}(\text{CH}_3)=\text{CHCH}_2\text{CH}_3 + \text{HI} \rightarrow \text{CH}_3\text{C}(\text{CH}_3)=\text{CHCH}_2\text{CH}_2\text{I} CH3​C(CH3​)=CHCH2​CH3​+HI→CH3​C(CH3​)=CHCH2​CH2​I

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-methylpent-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

    Addition: Halogens (Cl₂, Br₂) or hydrogen halides (HCl, HBr) in inert solvents like dichloromethane (CH₂Cl₂).

Major Products

    Substitution: Formation of 3-methylpent-2-en-2-ol.

    Elimination: Formation of 3-methylpent-2-yne.

    Addition: Formation of dihalogenated or halohydrin products.

Scientific Research Applications

2-Iodo-3-methylpent-2-ene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Chemical Biology: Employed in the study of biological pathways and mechanisms involving halogenated compounds.

Mechanism of Action

The mechanism of action of 2-iodo-3-methylpent-2-ene in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The double bond allows for addition reactions with electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methylpent-2-ene
  • 2-Chloro-3-methylpent-2-ene
  • 2-Fluoro-3-methylpent-2-ene

Uniqueness

2-Iodo-3-methylpent-2-ene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This results in different reactivity patterns and makes it a valuable compound in synthetic chemistry. The iodine atom also enhances the compound’s ability to participate in specific reactions, such as cross-coupling reactions, which are less efficient with other halogenated analogs.

Properties

CAS No.

921224-26-2

Molecular Formula

C6H11I

Molecular Weight

210.06 g/mol

IUPAC Name

2-iodo-3-methylpent-2-ene

InChI

InChI=1S/C6H11I/c1-4-5(2)6(3)7/h4H2,1-3H3

InChI Key

RZMRADNWRMHMKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)I)C

Origin of Product

United States

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